molecular formula C18H21NO2 B14138566 tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate

tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14138566
M. Wt: 283.4 g/mol
InChI Key: PGVDFTWNGONVII-UHFFFAOYSA-N
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Description

tert-Butyl 5’-amino-2’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5’-amino-2’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of tert-Butyl 5’-amino-2’-methyl-[1,1’-biphenyl]-3-carboxylate may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5’-amino-2’-methyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 5’-amino-2’-methyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5’-amino-2’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5’-amino-2’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

tert-butyl 3-(5-amino-2-methylphenyl)benzoate

InChI

InChI=1S/C18H21NO2/c1-12-8-9-15(19)11-16(12)13-6-5-7-14(10-13)17(20)21-18(2,3)4/h5-11H,19H2,1-4H3

InChI Key

PGVDFTWNGONVII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC(=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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